molecular formula C23H19N3O3S B3674372 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methylbenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methylbenzamide

Cat. No.: B3674372
M. Wt: 417.5 g/mol
InChI Key: BZILPYIOYRWHDG-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methylbenzamide is a complex organic compound with a molecular formula of C24H21N3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methylbenzamide typically involves the reaction of 2-aminobenzoxazole with substituted benzamides. The process generally includes the following steps:

    Formation of Benzoxazole Derivative: The initial step involves the synthesis of 2-aminobenzoxazole, which is achieved through the cyclization of o-aminophenol with formic acid.

    Substitution Reaction: The 2-aminobenzoxazole is then reacted with substituted benzamides under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
  • N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-14-7-3-4-8-16(14)21(27)26-23(30)25-18-13-15(11-12-19(18)28-2)22-24-17-9-5-6-10-20(17)29-22/h3-13H,1-2H3,(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZILPYIOYRWHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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